Product packaging for Gonadorelin(Cat. No.:CAS No. 9034-40-6)

Gonadorelin

Cat. No.: B1582995
CAS No.: 9034-40-6
M. Wt: 1182.3 g/mol
InChI Key: XLXSAKCOAKORKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gonadorelin is a synthetic decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) with a molecular weight of 1182.33 Da, structurally identical to the endogenous gonadotropin-releasing hormone (GnRH) . As the pivotal regulator of the hypothalamic-pituitary-gonadal (HPG) axis, this hormone is fundamental for researching reproductive physiology and endocrinology . Its primary research value lies in its mechanism of action: upon binding to the GnRH receptor (GnRHR) on pituitary gonadotrope cells, it activates Gq proteins, triggering the phospholipase Cβ pathway and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . This signaling cascade results in the synthesis and pulsatile release of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . The frequency and amplitude of this compound pulses are critical for modulating the secretion of FSH and LH, making it an essential tool for studying the complex feedback systems that control reproduction, puberty, and sexual development . Research applications for this compound include investigations into fertility disorders, the development of therapies for hormone-dependent cancers (such as prostate and breast cancer), and the study of conditions like endometriosis and central precocious puberty . Furthermore, due to the overexpression of GnRH receptors on various cancer cells, this compound and its analogues serve as promising vehicles for targeted drug delivery in oncological research . Our this compound is supplied as a high-purity active pharmaceutical ingredient (API), synthesized using advanced methods like solid-phase peptide synthesis to ensure consistency and reliability for your research needs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H75N17O13 B1582995 Gonadorelin CAS No. 9034-40-6

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSAKCOAKORKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H75N17O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Gonadorelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.88e-02 g/L
Record name Gonadorelin
Source DrugBank
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Record name Gonadorelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014782
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CAS No.

33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8
Record name Gonadorelin
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Record name Luteinizing hormone-releasing factor
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Record name Luteinizing hormone releasing hormone human acetate salt
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gonadorelin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanisms of Action and Molecular Interactions of Gonadorelin

Gonadorelin (B1671987) Binding to GnRH Receptors on Pituitary Gonadotropes

The mechanism of action for this compound begins with its binding to specific high-affinity GnRH receptors (GnRHR). patsnap.compatsnap.com These receptors are located on the surface of specialized cells in the anterior pituitary gland known as gonadotropes. bachem.compatsnap.commdpi.com The GnRH receptor is a member of the G protein-coupled receptor (GPCR) superfamily, which are transmembrane proteins that play a crucial role in cellular signaling. corepeptides.combloomtechz.comfrontiersin.org The binding of this compound to the GnRHR is the critical first step that triggers the intracellular signaling pathways responsible for the synthesis and release of LH and FSH. bachem.comnih.govpatsnap.comnumberanalytics.com This interaction is highly specific and initiates a conformational change in the receptor, enabling it to activate associated G proteins on the inner surface of the cell membrane. mdpi.comfrontiersin.org

Signal Transduction Pathways Initiated by this compound-Receptor Binding

Upon binding this compound, the GnRH receptor activates heterotrimeric G-proteins, predominantly those of the Gαq/11 subclass. mdpi.comfrontiersin.orgnih.govgenome.jp This activation sets in motion a series of intracellular signaling pathways that transmit the hormonal signal from the cell surface to the nucleus. corepeptides.com While the primary and most well-characterized pathway is the phospholipase C cascade, other signaling molecules such as phospholipase A2, phospholipase D, and the cyclic adenosine (B11128) monophosphate (cAMP) pathway can also be involved. patsnap.comcorepeptides.comnih.govconicet.gov.ar

The activation of the Gαq/11 protein by the this compound-receptor complex leads to the stimulation of the enzyme Phospholipase Cβ (PLCβ). frontiersin.orggenome.jpqiagen.com PLCβ acts on a specific phospholipid component of the cell membrane called phosphatidylinositol 4,5-bisphosphate (PIP2). patsnap.comnih.gov The enzyme catalyzes the hydrolysis of PIP2, cleaving it into two distinct second messenger molecules: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comnumberanalytics.comnih.govgenome.jp This event marks a crucial amplification step in the signaling cascade.

The generation of IP3 and DAG initiates further downstream signaling events. IP3 diffuses through the cytoplasm and binds to its specific receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. patsnap.comnih.gov This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. patsnap.comnumberanalytics.comnih.gov

The elevated cytosolic calcium, in concert with DAG that remains in the cell membrane, activates Protein Kinase C (PKC). patsnap.comnumberanalytics.com Activated PKC, in turn, phosphorylates a variety of intracellular proteins and enzymes, thereby altering their activity and leading to the physiological response of gonadotropin synthesis and secretion. patsnap.com The rise in intracellular calcium is a critical signal for the exocytosis of vesicles containing LH and FSH. qiagen.com

Beyond PKC activation, calcium also exerts effects through other mediators. It can bind to the protein calmodulin (CaM), which then activates CaM-dependent protein kinases (CaMKs) and the phosphatase calcineurin. nih.gov These enzymes play a role in regulating the gene expression of the gonadotropins. nih.gov Furthermore, the PKC pathway can activate the mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38 MAPK), which translocate to the nucleus to activate transcription factors, ultimately modulating the expression of genes involved in the reproductive process. genome.jpnih.gov

Activation of Phospholipase C Pathway

Differential Regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release

This compound stimulates the synthesis and release of both LH and FSH from the anterior pituitary; however, the relative amounts of each hormone can be modulated. nih.govdrugbank.com Generally, this compound prompts a more significant release of LH compared to FSH. nih.govhres.ca This differential regulation is primarily achieved by varying the pattern of this compound administration, specifically its pulse frequency and amplitude. drugbank.comwikipedia.orgoup.com

The frequency at which the pituitary gonadotropes are exposed to this compound pulses is a key determinant of which gonadotropin is preferentially secreted. wikipedia.org

High-frequency pulses of this compound are known to favor the synthesis and secretion of LH. numberanalytics.comwikipedia.orgmdpi.com

Low-frequency pulses tend to promote the synthesis and release of FSH. numberanalytics.comwikipedia.orgmdpi.com

Research findings from various models support this principle. For instance, studies using perifused rat pituitary cells showed that hourly GnRH pulses effectively stimulated both LH and FSH, but decreasing the pulse frequency to every four hours resulted in a reduction of FSH secretion. nih.gov In studies with ewes, a low frequency of GnRH analogue administration led to a greater increase in the percentage of FSH-storing cells compared to high-frequency administration. oup.com Conversely, in surgically-modified rams, increasing the GnRH pulse frequency from every two hours to every hour elevated LH levels, while FSH concentrations gradually fell. nih.gov

This compound Pulse FrequencyPrimary Gonadotropin ResponseSupporting Evidence/Model
High (e.g., every 1-2 hours)Preferential LH ReleaseRams, General Principle numberanalytics.comwikipedia.orgnih.gov
Low (e.g., every 4+ hours)Preferential FSH ReleaseRats, Ewes, General Principle numberanalytics.comwikipedia.orgnih.govoup.com

The differential secretion of LH and FSH is fundamentally controlled at the level of gene transcription. oup.com Both gonadotropins are dimeric proteins, composed of a common alpha-subunit (encoded by the CGA gene) and a unique beta-subunit (LHβ or FSHβ) that confers the hormone's specific biological activity. nih.gov this compound, through its signaling cascades, directly regulates the transcription of the genes encoding these subunits. nih.govfrontiersin.org

The frequency of the this compound signal is decoded by the gonadotrope to differentially regulate the expression of the LHB and FSHB genes. oup.com Faster pulse frequencies stimulate higher levels of LHβ mRNA, while slower frequencies are associated with increased levels of FSHβ mRNA. nih.govoup.com This regulation is achieved through complex epigenetic mechanisms. GnRH signaling has been shown to induce modifications to the chromatin structure surrounding these genes, making them more accessible for transcription. frontiersin.org These modifications include histone acetylation, citrullination, and specific methylation patterns (like H3K4 trimethylation), which are catalyzed by enzymes recruited to the gene promoters in a signal-dependent manner. frontiersin.orgnih.gov The transcription factor menin has been identified as a key mediator in this process for the beta-subunit genes. nih.gov

Furthermore, the expression of the GnRH receptor gene (GNRHR) is itself regulated by the frequency of GnRH pulses, creating a feedback loop that can fine-tune the gonadotrope's sensitivity to the incoming hypothalamic signal. oup.comfrontiersin.org

GeneEffect of High-Frequency this compound PulsesEffect of Low-Frequency this compound Pulses
LHβ (LHB)Increased TranscriptionLower Transcription
FSHβ (FSHB)Lower TranscriptionIncreased Transcription
GnRH Receptor (GNRHR)Increased TranscriptionLower Transcription

Impact of this compound Pulse Frequency on LH and FSH Secretion

Receptor Desensitization and Downregulation with Continuous this compound Exposure

While pulsatile or intermittent administration of this compound stimulates the release of LH and FSH, continuous or prolonged exposure leads to a paradoxical effect: the desensitization and downregulation of GnRH receptors. veteriankey.comnih.gov This sustained activation causes the pituitary gland to become less responsive to GnRH. nih.gov

The process of desensitization involves the GnRH receptors becoming less sensitive to the signaling molecule. corepeptides.com Over time, this leads to downregulation, a process where the number of GnRH receptors on the cell surface is reduced through internalization. corepeptides.comwikipedia.org This ultimately results in a significant decrease in the secretion of LH and FSH, leading to a state of hypogonadotropic hypogonadism. wikipedia.org This dual-phase activity, initial stimulation followed by suppression, is a key characteristic of this compound and other GnRH agonists. themunicheye.com

Studies in the gonadotrope-derived alpha T3-1 cell line have shown that sustained exposure to GnRH leads to a pronounced desensitization of GnRH-stimulated gonadotropin release. nih.gov This desensitization is linked to the inability of agonist-occupied GnRH receptors to mobilize intracellular calcium. nih.gov

Comparative Analysis of this compound and Endogenous GnRH

This compound is chemically identical to the endogenous gonadotropin-releasing hormone (GnRH) produced by the human hypothalamus. hres.cawikipedia.org Both are decapeptides with the same amino acid sequence. hres.caunifi.it Their primary pharmacological action is the stimulation of the anterior pituitary to release LH and FSH. drugbank.commayoclinic.org

However, there are practical differences in their application and behavior. Endogenous GnRH is released in a pulsatile manner by the hypothalamus, a pattern that is critical for maintaining normal reproductive function. veteriankey.comhres.ca this compound, as a therapeutic agent, can be administered to mimic this natural pulsatile release. swolverine.com

The key difference lies in the effect of continuous exposure. While the body's natural pulsatile release of GnRH maintains pituitary sensitivity, continuous administration of synthetic this compound leads to receptor desensitization and downregulation. veteriankey.comcorepeptides.com Synthetic GnRH analogs may also have a stronger receptor binding affinity than the endogenous form. cancer.gov

FeatureThis compoundEndogenous GnRH
Chemical Structure Synthetic decapeptide, identical to endogenous GnRH. hres.cawikipedia.orgNaturally occurring decapeptide. hres.ca
Primary Function Stimulates synthesis and release of LH and FSH from the anterior pituitary. mims.commedtigo.comStimulates synthesis and release of LH and FSH from the anterior pituitary. drugbank.commayoclinic.org
Release Pattern Administered to mimic natural pulsatile release. swolverine.comReleased in a pulsatile fashion by the hypothalamus. veteriankey.comhres.ca
Effect of Continuous Exposure Leads to receptor desensitization and downregulation. veteriankey.comcorepeptides.comPulsatile release prevents desensitization. corepeptides.com
Receptor Binding Affinity May have a stronger binding affinity than the endogenous form. cancer.govNatural binding affinity.

Interactions with Other Hormonal Systems

The action of this compound is intricately linked with various other hormones, and its effects can be altered by their presence.

Sex Steroids: Androgens, estrogens, and progestogens can alter the pituitary's response to this compound. mims.commedicines.org.uk The increase in these hormones resulting from multiple doses of this compound can potentially worsen hormone-dependent tumors. adam.commayoclinic.org

Glucocorticoids: These can also affect the pituitary's secretion of gonadotropins and thus modulate the response to this compound. mims.comrxlist.com

Prolactin: Drugs that increase prolactin levels, such as phenothiazines and dopamine (B1211576) antagonists, may blunt the response to this compound. medicines.org.ukrxlist.com

Other Medications: Spironolactone may transiently increase gonadotropin levels, while digoxin (B3395198) and oral contraceptives can suppress them. mims.commedicines.org.uk Concurrent use of corticosteroids can alter the body's hormonal balance, potentially diminishing the effectiveness of this compound. patsnap.com

The hypothalamic-pituitary-gonadal (HPG) axis, which this compound directly influences, is a central regulatory system for reproduction and interacts with numerous other endocrine pathways. themunicheye.com

Physiological and Neuroendocrinological Roles of Gonadorelin

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Gonadorelin (B1671987) is a key regulator of the HPG axis, the primary endocrine system controlling reproduction. nih.govthemunicheye.com Its main function is to stimulate the synthesis and release of two essential gonadotropic hormones from the anterior pituitary gland: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). bachem.comdrugbank.com These gonadotropins, in turn, act on the gonads (testes in males and ovaries in females) to stimulate the production of sex steroids—testosterone (B1683101) in males, and estrogen and progesterone (B1679170) in females—and to support gametogenesis (sperm production and egg development). veteriankey.commdpi.com

The regulation of the HPG axis by this compound is a finely tuned process involving feedback mechanisms. taylorandfrancis.com Sex steroids produced by the gonads exert both negative and positive feedback on the hypothalamus and pituitary gland, thereby modulating the secretion of GnRH and, consequently, LH and FSH. veteriankey.comtaylorandfrancis.com This feedback loop ensures the proper timing and coordination of reproductive events, such as the menstrual cycle in females and spermatogenesis in males. mdpi.comnih.gov

Pulsatile Secretion of this compound and its Physiological Importance

A defining characteristic of this compound's physiological action is its pulsatile, or episodic, pattern of release. nih.govwikipedia.org This pulsatility is not merely a feature but a fundamental requirement for its biological activity. nih.govresearchgate.net The intermittent release of this compound into the portal blood system connecting the hypothalamus and pituitary gland is crucial for maintaining the responsiveness of the pituitary gonadotrope cells. nih.govwikipedia.org

Continuous, non-pulsatile exposure to this compound or its agonists leads to a paradoxical effect: an initial stimulation of LH and FSH release is followed by desensitization and downregulation of GnRH receptors on the pituitary. veteriankey.compatsnap.com This results in a profound suppression of gonadotropin secretion and, consequently, a shutdown of gonadal function. bachem.comnih.gov The physiological importance of pulsatile secretion is underscored by the fact that disorders in the frequency and amplitude of GnRH pulses are associated with various reproductive disorders. oup.com The frequency of GnRH pulses varies across the menstrual cycle in females, with faster pulses favoring LH secretion and slower pulses favoring FSH secretion, thereby orchestrating the different phases of the cycle. nih.govoup.com

Neuroendocrine Control of this compound Release

The release of this compound is not an autonomous process but is under the tight control of a complex network of neurons and signaling molecules. oup.com

This compound is synthesized and secreted by a specialized group of neurons known as GnRH neurons, which are located in the preoptic area of the hypothalamus. nih.govnih.gov These neurons are the final common pathway for the central nervous system's control of reproduction. nih.gov They receive and integrate a multitude of signals from other parts of the brain, known as afferent signals, which convey information about the body's internal and external environment. nih.govnih.gov These signals can be either stimulatory or inhibitory, and their interplay determines the pattern of GnRH secretion. nih.gov

Among the most important afferent inputs to GnRH neurons are those from glutamatergic and KNDy neurons. Glutamate (B1630785), a major excitatory neurotransmitter, is known to stimulate GnRH secretion. nih.govkarger.com Evidence suggests that glutamatergic neurons form synaptic connections with GnRH neurons and that glutamate receptor activation is involved in the preovulatory LH surge. oup.complos.org

A critical group of neurons that regulate GnRH release are the KNDy neurons, located in the arcuate nucleus of the hypothalamus. These neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin (B1627789). Kisspeptin is a potent stimulator of GnRH release, and its signaling is essential for the onset of puberty and the feedback regulation of the HPG axis by sex steroids. nih.govnih.gov NKB also appears to play a stimulatory role, while dynorphin is generally inhibitory. The coordinated action of these neuropeptides from KNDy neurons is thought to be a key element of the GnRH pulse generator. nih.gov

The activity of the GnRH neuronal network is profoundly influenced by a variety of internal and external cues.

Sex Steroids: Estrogen, progesterone, and testosterone directly and indirectly modulate GnRH secretion. taylorandfrancis.comnih.gov For instance, the negative feedback of estrogen during the follicular phase of the menstrual cycle suppresses GnRH release, while the high levels of estrogen at mid-cycle trigger a surge in GnRH, leading to the LH surge and ovulation. nih.govoup.com

Glucocorticoids: Hormones associated with stress, such as glucocorticoids, can have a significant impact on the reproductive axis. cas.cz Elevated levels of glucocorticoids can suppress GnRH release, potentially leading to reproductive dysfunction during periods of stress. nih.govbioscientifica.com However, some research suggests a more complex, potentially protective role for glucocorticoids under certain stress conditions. oup.com

Environmental Factors: The reproductive system is also sensitive to environmental cues. veteriankey.com In many species, factors such as day length (photoperiod), food availability, and social signals can influence GnRH secretion to time reproduction with favorable conditions. frontiersin.org For example, in seasonal breeders, changes in melatonin (B1676174) secretion in response to photoperiod can modulate the activity of the GnRH system. frontiersin.org

Interactions with Glutaminergic Neurons and KNDy Neurons

This compound's Influence on Reproductive Function Across Species

The fundamental role of this compound in controlling reproduction is conserved across a wide range of vertebrate species, from fish and birds to mammals, including humans. nih.govmdpi.com While the basic mechanism of action—stimulating the pituitary to release gonadotropins—is similar, there can be species-specific differences in the regulation and function of the GnRH system. nih.gov

In mammals, the pulsatile release of GnRH is a universal requirement for fertility. oup.com In females, it drives the estrous or menstrual cycle, culminating in ovulation. veteriankey.com In males, the relatively constant pulsatile secretion of GnRH maintains spermatogenesis and testosterone production. mdpi.comnih.gov In seasonally breeding animals like birds, the GnRH system is tightly regulated by environmental cues to ensure that offspring are produced at the most opportune time of the year. frontiersin.org

Mammalian Reproductive Physiology

This compound plays a central role in mammalian reproductive function by governing the synthesis and release of two essential gonadotropic hormones from the anterior pituitary gland: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgdrugbank.compatsnap.com This action is initiated when this compound, synthesized and released from GnRH neurons in the hypothalamus, travels through the hypophyseal portal bloodstream to the pituitary gland. wikipedia.orgveteriankey.com There, it binds to GnRH receptors on gonadotrope cells, triggering a signaling cascade that results in the secretion of LH and FSH. wikipedia.orgpatsnap.com

The release of this compound is not continuous but occurs in a pulsatile manner, a pattern essential for maintaining normal reproductive function. jst.go.jpnih.gov The frequency and amplitude of these pulses determine the differential release of LH and FSH. wikipedia.org Generally, high-frequency pulses favor LH secretion, while low-frequency pulses are more conducive to FSH release. wikipedia.org This pulsatile secretion is crucial for a variety of reproductive processes, including follicular development, ovulation, and the maintenance of the corpus luteum in females, as well as spermatogenesis in males. wikipedia.orgpatsnap.com

In females, the pattern of this compound secretion varies throughout the estrous or menstrual cycle. wikipedia.org A surge of GnRH precedes ovulation, triggering a corresponding surge in LH that is essential for the release of the mature egg. wikipedia.orgwikipedia.org In males, this compound is secreted at a relatively constant frequency, leading to a steady production of testosterone and sperm. wikipedia.orgpatsnap.com

Disruptions in the pulsatile release of this compound can lead to various reproductive disorders. jst.go.jp For instance, conditions such as hypothalamic amenorrhea and hypogonadotropic hypogonadism are associated with impaired GnRH pulsatility. jst.go.jpdrugbank.com

The intricate interplay between this compound and the gonadotropins, which in turn regulate the production of gonadal steroids like estrogen, progesterone, and testosterone, forms the backbone of the hypothalamic-pituitary-gonadal (HPG) axis. veteriankey.combioscientifica.comopentextbc.ca This axis is a tightly regulated system with feedback mechanisms that ensure the proper timing and coordination of reproductive events. mdpi.com

Comparative Endocrinology and Evolutionary Perspectives of GnRH System

The GnRH system is a fundamental component of vertebrate reproduction, and its evolutionary history provides valuable insights into its diverse functions.

The structure of GnRH has been remarkably conserved throughout vertebrate evolution. researchgate.net While multiple forms of GnRH exist, the primary mammalian form, GnRH-I, is a decapeptide that is also found in many other vertebrate groups. researchgate.net This structural conservation underscores its essential and ancient role in regulating reproduction. The fundamental function of GnRH in stimulating gonadotropin release is also a highly conserved feature across vertebrates. wikipedia.org

The diversity of GnRH forms observed across vertebrates is the result of gene duplication events that occurred early in vertebrate evolution. It is hypothesized that two or three major forms of GnRH arose from these duplications. Subsequent gene loss and further duplications in specific lineages have led to the variety of GnRH peptides seen today. For instance, most vertebrates possess at least two or three different forms of GnRH, each with potentially distinct functions and tissue distributions.

While the primary role of GnRH is in reproduction, it has been co-opted for a variety of other regulatory functions throughout evolution. GnRH and its receptors are found in various tissues outside of the hypothalamus and pituitary, suggesting a broader physiological significance. wikipedia.org For example, GnRH is known to influence a range of behaviors, including reproductive and social behaviors. In some species, GnRH plays a role in modulating feeding behavior and energy balance, highlighting the close evolutionary link between reproduction and metabolism.

Gene Duplication and Evolution of GnRH Variants

Extragonadal and Extra-pituitary Effects of this compound

Beyond its well-established role in the HPG axis, this compound exerts effects on tissues and systems outside of the gonads and pituitary gland.

This compound, or GnRH, functions as a neuromodulator or neurotransmitter within the central nervous system. wikipedia.org GnRH neurons project to various brain regions, indicating its involvement in a wide array of neural processes. frontiersin.org It has been shown to influence reproductive behaviors directly within the brain. frontiersin.org For instance, central administration of GnRH can facilitate sexual behaviors in both birds and mammals. wikipedia.org

Furthermore, GnRH interacts with other neuropeptide systems in the brain. For example, GnIH (Gonadotropin-inhibitory hormone) neurons project to GnRH neurons and can inhibit their activity, providing a direct neural pathway for the suppression of reproduction. frontiersin.orgnih.gov GnRH neurons are also influenced by kisspeptin, a potent stimulator of GnRH release. nih.gov These complex interactions within the central nervous system highlight the role of this compound as an integral part of a larger neural network that governs not only reproduction but also other fundamental physiological processes.

Autocrine/Paracrine Regulation in Peripheral Tissues

While this compound, or Gonadotropin-Releasing Hormone (GnRH), is primarily recognized for its neuroendocrine role within the hypothalamic-pituitary-gonadal axis, a substantial body of research has established its function as a local regulator in various peripheral tissues. mdpi.com This local action is mediated through autocrine (acting on the cell that produces it) and paracrine (acting on nearby cells) signaling pathways. The presence of GnRH and its receptors in tissues outside of the hypothalamus points to a more diverse physiological role than initially understood. researchgate.net

In mammals, two main isoforms of GnRH have been identified: GnRH-I and GnRH-II. While GnRH-I is the principal regulator of reproduction at the pituitary level, GnRH-II is expressed predominantly in peripheral organs, where it is believed to function as an autocrine or paracrine agent. mdpi.com For instance, in the ovaries, GnRH systems are involved in regulating steroidogenesis, the menstrual cycle, and even the process of embryo implantation. mdpi.comresearchgate.net These local effects are achieved via peripheral GnRH receptors. researchgate.net

Research in pigs has further elucidated this peripheral system, showing a greater abundance of GnRH-II and its specific receptor (GnRHR-II) in peripheral reproductive tissues compared to central tissues. unl.edu The binding of GnRH-II to its receptor in these tissues is implicated in the direct autocrine/paracrine regulation of gonadal steroid production, independent of its effects on gonadotropin secretion from the pituitary. unl.edu A study involving the knockdown of the GnRHR-II gene in gilts resulted in impaired ovulation rates, corpus luteum development, and progesterone production, underscoring the importance of this local signaling pathway for normal ovarian function. unl.edu

Beyond reproductive tissues, GnRH signaling plays a role in the immune system. Both the hormone and its receptor have been identified in normal T lymphocytes, suggesting a function in immune modulation. researchgate.net This indicates that GnRH is a potential point of cross-talk between the neuroendocrine, immune, and stress-response systems in multiple tissues. researchgate.net Furthermore, the GnRH system has been extensively studied in the context of hormone-sensitive cancers, such as those of the reproductive tract. The expression of GnRH-II and its receptor in a wide range of reproductive cancer cells suggests an autocrine/paracrine role in modulating cancer cell proliferation and apoptosis. frontiersin.org

Table 1: Research Findings on Autocrine/Paracrine Regulation of this compound in Peripheral Tissues

Tissue/SystemSpeciesFindingImplicationReference(s)
Ovary PorcineKnockdown of GnRHR-II led to reduced ovulation rate, hypotrophic luteal cells, and an 18% decrease in serum progesterone.GnRH-II and its receptor are crucial for local regulation of ovulation, corpus luteum development, and steroidogenesis. unl.edu
Ovary HumanGnRH-I and GnRH-II and their receptors are present, playing a role in regulating ovarian processes and apoptosis.GnRH acts as a local regulator of ovarian function and may be involved in ovarian tumor growth. mdpi.comresearchgate.net
Reproductive Cancers (Ovarian, Endometrial, Prostate) HumanGnRH-II and its receptor (GnRHR2) are expressed in various reproductive cancer cells.Suggests an autocrine/paracrine role in the regulation of cancer cell growth and progression. frontiersin.org
Immune System HumanGnRH and its receptor are present in normal T lymphocytes.Indicates a role for GnRH in immunomodulation and cross-talk between endocrine and immune systems. researchgate.net

Gastrointestinal Tract Modulation

The influence of this compound extends to the gastrointestinal (GI) system, where it has been shown to modulate motility, secretion, and cell proliferation. karger.com Both GnRH and its receptors have been identified in the small and large intestines of humans and rats, although some conflicting reports exist regarding the expression of the receptor. karger.com The effects of GnRH in the GI tract appear to be complex, potentially mediated directly through GnRH receptors on enteric neurons or indirectly through the regulation of gonadotropins and sex steroids. karger.comnih.gov

Studies have demonstrated that GnRH and its analogs can significantly influence gastrointestinal motility. karger.comnih.gov For example, treatment with GnRH analogs has been linked to the development of severe gastrointestinal dysmotility in a subset of women. karger.com Research in animal models has shown that intermittent treatment with these analogs can lead to enteric neuropathy, characterized by a reduction in the number of enteric neurons. karger.com One hypothesis for this harmful effect is that initial stimulation by GnRH analogs leads to elevated Luteinizing Hormone (LH) secretion, which overstimulates LH receptors present in the GI tract, ultimately causing enteric neurodegeneration. karger.comnih.gov

In addition to motility, GnRH can affect gastric secretion. karger.com Its role as a neural modulator may involve the regulation of voltage-gated calcium channels and intracellular calcium levels within myenteric neurons. karger.com

Furthermore, this compound has been investigated for its effects on intestinal tumorigenesis. In a study using a mouse model for intestinal cancer (female ApcMin/+ mice), treatment with this compound resulted in a significant inhibition of both small intestinal and colon tumor formation. nih.gov The study found that this compound administration led to a 75% inhibition of colon tumors and a 94% inhibition of polyps larger than 2 mm in size. nih.gov The proposed mechanism involves the modulation of the immune system, specifically an increase in Natural Killer (NK) cells, and a decrease in inflammatory markers and intestinal stem-like cells. nih.gov

Table 2: Research Findings on this compound's Modulation of the Gastrointestinal Tract

Area of ModulationModelKey FindingsProposed MechanismReference(s)
Motility & Neuron Health Human & RatGnRH analogs can induce severe dysmotility and enteric neurodegeneration.Potentially mediated by overstimulation of LH receptors on enteric neurons following initial GnRH agonist activity. karger.comnih.gov
Intestinal Tumorigenesis Mouse (ApcMin/+)This compound inhibited colon tumor multiplicity by 75% and small intestinal tumors by 65-75%.Suppression of estrogen levels, modulation of immune cells (increased NK cells), and reduction of inflammatory markers (COX-2, mPGES-1). nih.govresearchgate.net
Secretion & Neural Modulation RatGnRH receptors found on myenteric neurons.GnRH may act as a neural modulator by regulating calcium channels and intracellular calcium. karger.com
General Function Human & RatGnRH1, GnRH2, and LH receptors are expressed in the GI tract.GnRH affects motility, secretion, and cell proliferation. karger.com

Gonadorelin in Reproductive Endocrinology Research

Research on Hypogonadotropic Hypogonadism and GnRH Deficiency

Hypogonadotropic hypogonadism is a condition characterized by impaired secretion of GnRH, leading to insufficient production of sex hormones. swolverine.commuscleandbrawn.com This can result in delayed or absent puberty and infertility. nih.gov Gonadorelin (B1671987) research has been pivotal in understanding and managing this condition. swolverine.commuscleandbrawn.com

Research has consistently shown that pulsatile administration of this compound can effectively restore hormonal balance in individuals with hypogonadotropic hypogonadism. swolverine.comhres.ca By mimicking the natural secretion pattern of GnRH, this compound stimulates the pituitary to release LH and FSH, which in turn stimulates the gonads to produce sex steroids like testosterone (B1683101) and estrogen. drugbank.comswolverine.com This approach addresses the root cause of the hormonal imbalance, leading to the development of secondary sexual characteristics and restoring fertility. swolverine.commuscleandbrawn.com

A retrospective study in China comparing pulsatile this compound with human chorionic gonadotropin (hCG)/human menopausal gonadotropin (hMG) injections in 92 male patients with congenital hypogonadotropic hypogonadism (CHH) found that pulsatile this compound induced higher and earlier spermatogenesis. nih.gov

In cases of delayed puberty due to GnRH deficiency, this compound has been investigated as a means to initiate and sustain pubertal development. wittmerrejuvenationclinic.comdrugbank.com Research demonstrates that this compound therapy can stimulate the hypothalamic-pituitary-gonadal axis, leading to the onset of puberty in both males and females. drugbank.comjcrpe.org Studies have shown that treatment with gonadotropins, which are released in response to this compound, can induce significant increases in testicular volume and penile size in males. nih.gov

For male adolescents with CHH, pretreatment with FSH is considered important to promote the expansion of the Sertoli cell population, especially in those with small prepubertal testes. bsped.org.uk While traditional treatment for inducing puberty in males with CHH has been testosterone, this does not promote testicular growth or the potential for spermatogenesis. bsped.org.uk

Restoration of Hormonal Balance

Female Reproductive Physiology and Infertility Research

This compound research has significantly advanced the understanding and management of female reproductive disorders, particularly those related to anovulation and menstrual irregularities. vanguardngr.comhres.ca

Pulsatile this compound administration is a well-established research tool and therapeutic strategy for inducing ovulation in women with infertility due to hypothalamic dysfunction. drugbank.comhres.cacreative-peptides.com By stimulating the release of FSH and LH, this compound promotes the growth and maturation of ovarian follicles. wittmerrejuvenationclinic.comvanguardngr.com

Several clinical studies have demonstrated the effectiveness of this compound in inducing ovulation. For instance, four open, non-randomized clinical studies showed that this compound acetate (B1210297) is effective in treating women with primary hypothalamic amenorrhea. hres.ca In a study of 109 women with primary and secondary hypothalamic amenorrhea, pulsatile this compound resulted in ovulation in 91% and 96% of patients, respectively. researchgate.net Another study involving 44 cycles in 24 patients with primary hypothalamic amenorrhea treated with intravenous pulsatile GnRH reported a 95% ovulation rate. researchgate.net

Table 1: Ovulation and Pregnancy Rates with Pulsatile this compound in Hypothalamic Amenorrhea

Study PopulationTreatmentOvulation RatePregnancy Rate per Ovulatory CycleSource
Primary Hypothalamic AmenorrheaIntravenous Pulsatile this compound95%45% researchgate.net
Primary & Secondary Hypothalamic AmenorrheaPulsatile this compound91% & 96%Not Reported researchgate.net

By restoring the normal pulsatile release of gonadotropins, this compound research has shown its potential in regulating menstrual cycles in women with hypothalamic-pituitary dysfunction. drugbank.comhres.ca The proper balance and timing of LH and FSH secretion are crucial for a regular menstrual cycle, and this compound can help re-establish this physiological rhythm. swolverine.comnih.gov

Hypothalamic amenorrhea is a condition where menstruation ceases due to a problem with the hypothalamus, often triggered by stress, excessive exercise, or weight loss. umaryland.edu this compound has been a key focus of research in this area. hres.caumaryland.edu

Studies have shown that pulsatile this compound therapy can effectively induce ovulation and lead to pregnancies in women with hypothalamic amenorrhea. hres.caresearchgate.net Research has demonstrated that this treatment can be a successful and safe method for ovulation induction in this patient population. researchgate.netumaryland.edu In women with primary hypothalamic amenorrhea, intravenous pulsatile this compound has been shown to be more effective in achieving pregnancy compared to subcutaneous administration. hres.ca

Research in Polycystic Ovary Syndrome (PCOS)

Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in women, often characterized by anovulatory infertility and hyperandrogenism. nih.gov Research has implicated disruptions in the normal pulsatile secretion of GnRH in the pathophysiology of PCOS. jst.go.jp In women with PCOS, the typical cyclical changes in GnRH release frequency are often absent, leading to a persistent high-frequency stimulation of the pituitary. nih.gov This results in elevated LH levels and relatively low FSH levels, contributing to ovarian dysfunction. nih.gov

Studies have investigated the use of this compound and its analogs in managing PCOS. For instance, pulsatile GnRH therapy has been explored as a method to induce ovulation in women with PCOS. umaryland.edu One study comparing pulsatile GnRH therapy to gonadotropins for ovulation induction in women with both functional hypothalamic amenorrhea and polycystic ovarian morphology found that while both treatments had similar ovarian response rates, the clinical pregnancy rate was significantly higher in the group receiving pulsatile GnRH. umaryland.edu This suggests that pulsatile GnRH therapy can be an effective method for ovulation induction in this patient population. umaryland.edu However, it has been noted that this compound therapy may be less successful in PCOS patients because the primary issue is not a lack of GnRH, but rather an impaired ability to sufficiently raise FSH levels. umaryland.edu

This compound agonists like triptorelin (B344507) are also being researched for their potential to restore ovulatory function and reduce hyperandrogenism in individuals with PCOS. researchgate.net The mechanism involves an initial surge in gonadotropin release, followed by desensitization of the GnRH receptors, which ultimately downregulates the hypothalamic-pituitary-gonadal (HPG) axis. researchgate.net

Ovarian Preservation in Chemotherapy

Chemotherapy can have gonadotoxic effects, leading to premature ovarian insufficiency (POI), a condition that results in infertility and other health issues like osteoporosis and cardiovascular disease. cancer.org.au Consequently, there is significant research interest in methods to preserve ovarian function during cancer treatment. waocp.org Gonadotropin-releasing hormone agonists (GnRHa), such as this compound and its analogs like goserelin (B1671991), have been evaluated as a potential therapy to protect the ovaries. cancer.org.autheoncologynurse.com

The proposed mechanisms for how GnRHa protects the ovaries include preventing the recruitment and maturation of primordial follicles, making them less susceptible to the cytotoxic effects of chemotherapy, and potentially reducing blood flow to the ovaries, thereby limiting the delivery of chemotherapeutic drugs. waocp.org

Multiple studies and meta-analyses have shown that co-administering GnRHa with chemotherapy is associated with a lower risk of POI. cancer.org.auresearchgate.net A meta-analysis of nine controlled studies found that women treated with a GnRHa during chemotherapy had a significantly higher rate of preserved ovarian function (93%) compared to those who did not receive a GnRHa (48%). nih.gov Another analysis of data from 810 women showed that 77.54% of those who received a GnRH agonist preserved ovarian function, compared to 38.82% in the control group. waocp.org Furthermore, some studies have indicated a higher rate of spontaneous pregnancy after treatment in women who received a GnRHa. cancer.org.auwaocp.org While much of the positive evidence comes from studies on breast cancer patients, research in other malignancies like lymphoma has shown mixed results. cancer.org.au

Male Reproductive Physiology and Infertility Research

This compound's role in male reproductive health is centered on its ability to stimulate the HPG axis, leading to the production of LH and FSH. swolverine.com LH acts on the Leydig cells in the testes to produce testosterone, while FSH is crucial for spermatogenesis by acting on the Sertoli cells. patsnap.com

Stimulation of Spermatogenesis

In cases of male infertility due to hypogonadotropic hypogonadism (HH), where the production of GnRH is deficient, this compound therapy has been researched as a means to stimulate sperm production. swolverine.comumaryland.edu Pulsatile administration of this compound mimics the natural release of GnRH and can successfully initiate and maintain spermatogenesis. nih.gov

Research comparing pulsatile this compound pump (PGP) therapy with cyclical gonadotropin therapy (using human chorionic gonadotropin [HCG] and human menopausal gonadotropin [HMG]) has shown that PGP can induce spermatogenesis earlier. nih.govresearchgate.net In one nonrandomized study involving 28 men with congenital HH, the median time to spermatogenesis was 6 months for the PGP group compared to 14 months for the gonadotropin therapy group. nih.govresearchgate.net The spermatogenesis rates were high in both groups (90% for PGP and 83.3% for CGT). nih.govresearchgate.net Another retrospective study also concluded that pulsatile this compound treatment led to higher and earlier spermatogenesis compared to a continual HCG/HMG injection method. nih.gov

Table 1: Comparison of Pulsatile this compound Pump (PGP) and Cyclical Gonadotropin Therapy (CGT) for Spermatogenesis Induction

Parameter Pulsatile this compound Pump (PGP) Cyclical Gonadotropin Therapy (CGT)
Median Time to Spermatogenesis 6 months 14 months
Spermatogenesis Rate 90% 83.3%

Data from a nonrandomized study of 28 azoospermic males with congenital hypogonadotropic hypogonadism over 24 months of treatment. nih.govresearchgate.net

Testosterone Production and Testicular Function

This compound directly influences testosterone production by stimulating the pituitary to release LH, which in turn stimulates the Leydig cells of the testes. patsnap.comswolverine.com This makes it a subject of research for maintaining testicular function, particularly in men undergoing testosterone replacement therapy (TRT). fullpotentialmen.com TRT can suppress the natural production of LH and FSH, leading to testicular atrophy and reduced endogenous testosterone production. livvnatural.com

Research suggests that this compound can help maintain testicular size and function in men on TRT by stimulating the body's own LH and FSH production. swolverine.comlivvnatural.com One study noted that short-term exposure to this compound resulted in significant increases in LH, FSH, and endogenous testosterone levels, with these improvements being sustained for over a year without further treatment. corepeptides.com Another investigation involving male animal models showed that this compound significantly increased LH levels in hypogonadal subjects and those exposed to anabolic-androgenic steroids. channelstv.com

Studies in Male Hypogonadism

Male hypogonadism, characterized by low testosterone levels due to dysfunction of the testes or the HPG axis, is a primary area of this compound research. swolverine.comnih.gov For men with hypogonadotropic hypogonadism who desire fertility, pulsatile GnRH therapy is a treatment option to stimulate testicular maturation and spermatogenesis. umaryland.edunih.gov

Studies have shown that pulsatile GnRH therapy can effectively restore normal testosterone levels and induce puberty in males with congenital HH. nih.gov The therapy is considered a reference treatment in some research contexts for inducing testicular maturation. umaryland.edu Research has demonstrated that this compound can effectively increase LH levels and, consequently, testosterone production in men with hypogonadism. channelstv.comwittmerrejuvenationclinic.com While effective, the use of pulsatile GnRH therapy in clinical practice is somewhat limited due to the inconvenience of administration via a pump and the availability of gonadotropin therapies. umaryland.edu

Gonadorelin in Other Endocrine and Disease Research

Oncology Research and Hormone-Sensitive Cancers

The regulation of sex hormones is a critical aspect in the management of hormone-sensitive cancers. taylorandfrancis.com Gonadorelin (B1671987) and its agonists are utilized to reduce sex hormone levels in the treatment of cancers such as breast and prostate cancer. nih.govwikipedia.org

In the realm of prostate cancer, which is often dependent on androgens for growth, this compound analogs have become a cornerstone of androgen deprivation therapy (ADT). nih.gov Continuous administration of GnRH agonists leads to the downregulation of GnRH receptors in the pituitary gland. nih.gov This process reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone (B1683101) to castrate levels. nih.govcorepeptides.com This induced hypogonadism is often the therapeutic goal in managing prostate cancer. wikipedia.org

Table 1: Research Findings on this compound in Prostate Cancer

Research Focus Key Findings Citations
Mechanism of Action Continuous administration downregulates GnRH receptors, suppressing LH, FSH, and testosterone production. nih.govcorepeptides.com
Efficacy in Metastatic Disease Approximately 85% response rate in patients with metastatic prostate cancer. nih.gov
Combination Therapy Improved overall survival when combined with radiation therapy in high-risk/locally advanced cases. nih.govoup.com
Clinical Trials Phase 3 trials have been completed for this compound and its analogs in prostate cancer treatment. drugbank.com

The role of this compound in breast cancer research is centered on its ability to suppress ovarian function, thereby reducing estrogen levels. lbbc.org This is particularly relevant for hormone receptor-positive breast cancers, which account for about 80% of cases in women. frontiersin.org GnRH agonists are used as a therapeutic strategy in pre- and perimenopausal women with estrogen receptor-positive breast cancer. lbbc.org

Studies have explored the use of GnRH agonists as an adjuvant treatment to prevent recurrence and prolong survival in breast cancer patients. frontiersin.org Research suggests that sustained exposure to this compound might significantly reduce the risk of breast cancer. corepeptides.com One pilot trial investigated a hormonal regimen including a GnRH agonist with add-back estrogen-progestin, which was predicted to reduce lifetime breast cancer risk. aacrjournals.org Furthermore, research has indicated that GnRH agonists can be safely used for breast cancer prevention in postmenopausal women. corepeptides.com Completed Phase 3 clinical trials have evaluated the use of this compound for the preservation of ovarian function during chemotherapy in premenopausal women with breast cancer, which is a critical aspect of fertility preservation. drugbank.com

Table 2: Research Findings on this compound in Breast Cancer

Research Focus Key Findings Citations
Mechanism of Action Suppresses ovarian function, leading to reduced estrogen levels. lbbc.org
Therapeutic Use Used as adjuvant treatment in pre- and perimenopausal women with estrogen receptor-positive breast cancer. lbbc.orgfrontiersin.org
Prevention Studies Sustained exposure may reduce breast cancer risk; a pilot trial showed potential for risk reduction with a GnRH agonist regimen. corepeptides.comaacrjournals.org
Clinical Trials Completed Phase 3 trials for ovarian function preservation during chemotherapy. drugbank.com

Endometriosis is an estrogen-dependent condition characterized by the growth of endometrial-like tissue outside the uterus. nih.govmdpi.com Research into this compound and its analogs, such as triptorelin (B344507), has focused on inducing a hypoestrogenic state to manage the symptoms of endometriosis, particularly pain. nih.govresearchgate.net By suppressing ovarian function, GnRH agonists lead to a reduction in estrogen and progesterone (B1679170) levels, causing the atrophy of endometriotic implants. nih.govcochranelibrary.com

Clinical studies have demonstrated the efficacy of GnRH agonists in improving pain symptoms associated with endometriosis. researchgate.net This symptomatic relief is supported by findings showing a reduction in the volume of endometriotic nodules during treatment. researchgate.net Research comparing GnRH analogs to other hormonal treatments has shown that they can be as effective as agents like dienogest (B1670515) in reducing pain over a six-month period. mdpi.com MRI-controlled studies have also shown a direct effect on adenomyosis lesions after six months of treatment with a levonorgestrel-releasing intrauterine system, which has been compared to the effects of the this compound analog leuprorelin. mdpi.com

Table 3: Research Findings on this compound in Endometriosis

Research Focus Key Findings Citations
Mechanism of Action Induces a hypoestrogenic state, leading to the atrophy of endometriotic implants. nih.govcochranelibrary.com
Symptom Relief Effective in improving pain symptoms and reducing the volume of endometriotic nodules. researchgate.net
Comparative Efficacy Shown to be as effective as other hormonal treatments like dienogest for pain reduction. mdpi.com
Imaging Studies MRI studies have demonstrated a direct effect on adenomyosis lesions. mdpi.com

Breast Cancer Research and Prevention

Research in Precocious Puberty

Central precocious puberty (CPP) results from the early activation of the hypothalamic-pituitary-gonadal axis. jpedres.org The standard for diagnosing CPP is the GnRH stimulation test, which often uses this compound to assess the response of LH and FSH. mdpi.comnih.gov A pubertal response is indicated by a significant increase in LH levels after stimulation. e-apem.org

Research has focused on the diagnostic utility of this compound and its analogs in differentiating CPP from other conditions like idiopathic premature thelarche. mdpi.comnih.gov Studies have established specific LH cutoff values following a this compound or triptorelin stimulation test to diagnose CPP with high sensitivity and specificity. mdpi.comnih.gov For instance, one study found that a peak LH concentration of ≥ 4.52 IU/L at 120 minutes after a triptorelin injection had high diagnostic accuracy for CPP. mdpi.comnih.gov Another retrospective study comparing the this compound test with the triptorelin test found similar trends in LH elevation and diagnostic rates for CPP, suggesting that the triptorelin test is a valid alternative. nih.gov

Table 4: Research Findings on this compound in Precocious Puberty

Research Focus Key Findings Citations
Diagnostic Standard The GnRH stimulation test using this compound is the gold standard for diagnosing CPP. mdpi.comnih.gove-apem.org
Diagnostic Accuracy Studies have established specific LH cutoff values for high sensitivity and specificity in diagnosing CPP. mdpi.comnih.gov
Alternative Analogs The triptorelin stimulation test has been shown to be a valid alternative to the this compound test. nih.gov

Investigative Studies in Alzheimer's Disease

Emerging research has pointed to a potential link between pituitary gonadotropins and the risk of Alzheimer's disease (AD). frontiersin.org Preclinical studies have suggested that menopausal elevations in FSH and LH may trigger AD pathology. frontiersin.org This has led to investigative studies exploring the role of hormonal modulation in AD.

Translational research has examined the association between serum gonadotropin levels and AD biomarkers. One study found that higher FSH levels were associated with a greater amyloid-β load in the frontal cortex of postmenopausal women. frontiersin.org Both FSH and LH were also negatively associated with gray matter volume in brain regions vulnerable to AD. frontiersin.org While the direct role of this compound in AD is still under investigation, the broader field of GnRH therapy is being considered for its potential to decrease elevated gonadotropin levels, which could be relevant in the context of AD. frontiersin.orgdntb.gov.ua The concept of targeting gonadotropins, such as LH, is being explored as a potential therapeutic strategy for AD. nih.gov However, it is important to note that current research has not yet established a definitive therapeutic role for this compound in Alzheimer's disease. europa.eunih.gov

Table 5: Research Findings on this compound in Alzheimer's Disease

Research Focus Key Findings Citations
Gonadotropin Link Elevated FSH and LH levels may be associated with AD pathology. frontiersin.org
Biomarker Association Higher FSH levels linked to increased amyloid-β load and reduced gray matter volume in postmenopausal women. frontiersin.org
Therapeutic Hypothesis Targeting gonadotropins is being explored as a potential therapeutic strategy for AD. nih.gov
Current Status A definitive therapeutic role for this compound in AD has not been established. europa.eunih.gov

Compound Names Mentioned

  • Abiraterone
  • Androgen
  • Apalutamide
  • Bicalutamide
  • Buserelin (B193263)
  • Danazol
  • Degarelix
  • Dehydroepiandrosterone
  • Deslorelin (B1574756)
  • Dienogest
  • Dihydrotestosterone
  • Enzalutamide
  • Estradiol (B170435)
  • Estrogen
  • Fertirelin (B549972)
  • Flutamide
  • Follicle-stimulating hormone (FSH)
  • Gestrinone
  • This compound
  • Goserelin (B1671991)
  • Histrelin
  • Leuprorelin
  • Levonorgestrel
  • Luteinizing hormone (LH)
  • Methotrexate (MTX)
  • Mitoxantrone
  • Nafarelin
  • Prasterone
  • Progesterone
  • Progestin
  • Relugolix
  • Tamoxifen
  • Testosterone
  • Tibolone
  • Triptorelin
  • Diagnostic Applications and Methodological Innovations in Gonadorelin Research

    Evaluation of Pituitary Gland Function

    The primary diagnostic utility of gonadorelin (B1671987) lies in its ability to assess the functional capacity of the anterior pituitary gland, specifically the gonadotropes responsible for producing and releasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugbank.commedicines.org.uk The this compound stimulation test is a key procedure used to evaluate patients with suspected gonadotropin deficiencies or to assess residual pituitary function after surgical or radiological interventions for pituitary tumors. medicines.org.ukmims.com

    Assessment of Gonadotrope Function and Response

    The this compound test directly evaluates the ability of gonadotropes to respond to a GnRH stimulus. medicines.org.uk Following the administration of this compound, a series of blood samples are collected to measure the subsequent release of LH and FSH. health.wa.gov.au A normal response, characterized by a significant increase in LH and a lesser increase in FSH, indicates the presence of functional pituitary gonadotropes. drugbank.commedicines.org.uk In certain populations, such as prepubertal females and individuals with specific gonadal function disorders, the FSH response may be more pronounced than the LH response. drugbank.com

    The test is particularly valuable in investigating pubertal disorders, including both precocious and delayed puberty. mft.nhs.uk In cases of suspected precocious puberty, an exaggerated LH-dominant response to this compound can help confirm a diagnosis of central precocious puberty. mft.nhs.uk Conversely, in delayed puberty, the test can help to assess the maturity of the HPG axis. mft.nhs.uk

    Table 1: Interpreting Gonadotropin Responses to this compound Stimulation

    Response PatternInterpretationAssociated Conditions
    Normal Response Functional pituitary gonadotropes present.Healthy individuals.
    Exaggerated Response Heightened pituitary sensitivity.Primary gonadal failure, central precocious puberty. mft.nhs.uk
    Blunted/No Response Impaired pituitary or hypothalamic function.Hypogonadotropic hypogonadism, pituitary tumors, panhypopituitarism. rxlist.com
    FSH-Dominant Response May be normal in certain populations or indicative of specific disorders.Prepubertal females, some gonadal disorders, premature thelarche. drugbank.commft.nhs.uk

    Differentiation of Hypothalamic versus Pituitary Dysfunction

    The this compound stimulation test can aid in distinguishing between dysfunction originating in the hypothalamus versus the pituitary gland, although a single injection may not always be definitive. medicines.org.ukveteriankey.com In hypothalamic dysfunction, the pituitary gonadotropes are often functional but lack the endogenous GnRH stimulation. Therefore, they typically respond to exogenous this compound, although the response may be delayed or subnormal initially and may require repeated stimulation to demonstrate full pituitary reserve. rxlist.com In contrast, primary pituitary dysfunction often results in a blunted or absent response to this compound, as the gonadotropes themselves are incapable of producing sufficient LH and FSH. rxlist.com

    However, it is important to note that the single-injection test does not definitively differentiate between pituitary and hypothalamic disorders in all cases. rxlist.com For instance, in long-standing hypothalamic hypogonadism, the pituitary may become sluggish and show a poor initial response, mimicking a primary pituitary defect.

    Dynamic Tests for Endocrine Evaluation

    This compound is a cornerstone of dynamic testing in endocrinology, providing a provocative stimulus to assess the HPG axis. wittmerrejuvenationclinic.comnhs.scot These tests are crucial when basal hormone levels are inconclusive for diagnosing conditions like hypogonadotropic hypogonadism. wittmerrejuvenationclinic.comnih.gov The this compound stimulation test is often performed in conjunction with other dynamic tests to provide a comprehensive evaluation of pituitary function. nhs.scotmft.nhs.uk

    The standard test protocol involves obtaining baseline blood samples for LH and FSH, followed by the administration of this compound and subsequent timed blood draws to measure the hormonal response. health.wa.gov.aurxlist.com Variations of this test, including the use of GnRH analogs like triptorelin (B344507), have also been studied and show similar diagnostic utility in assessing conditions like central precocious puberty. e-apem.org

    Table 2: Common Dynamic Endocrine Tests Utilizing this compound

    TestPurposeTypical Protocol
    Standard this compound Stimulation Test Assess gonadotrope function.Baseline LH/FSH, administer this compound, timed blood samples for LH/FSH. health.wa.gov.aurxlist.com
    Combined Pituitary Function Test Evaluate multiple pituitary axes simultaneously.Administer a cocktail of releasing hormones including this compound, TRH, CRH, and GHRH, followed by timed blood sampling for respective pituitary hormones. mft.nhs.ukmft.nhs.uk
    GnRH Agonist (e.g., Triptorelin) Stimulation Test Alternative to standard this compound test for diagnosing pubertal disorders.Baseline LH/FSH, administer triptorelin, timed blood samples for LH/FSH. e-apem.org

    Methodological Approaches in this compound Studies

    The study of this compound and its effects involves a range of research models and assay systems, from in vivo animal studies to sophisticated in vitro cell culture and analytical techniques.

    In Vivo and In Vitro Research Models

    In vivo models are essential for understanding the physiological effects of this compound in a whole-organism context. Animal models, such as rats, monkeys, and turtles, have been instrumental in studying GnRH metabolism, the influence of sex steroids on GnRH action, and the reproductive effects of this compound and its analogs. nih.govnih.gov For example, studies in ovariectomized monkeys have demonstrated that estradiol (B170435) can inhibit the metabolism of GnRH, thereby enhancing its effect on the pituitary. nih.gov In cattle, this compound is used in reproductive management to synchronize ovulation for artificial insemination. mdpi.com

    In vitro models, including pituitary cell cultures and tissue explants, allow for the detailed investigation of the cellular and molecular mechanisms of this compound action. nih.govresearchgate.net These models have been crucial for assessing the potency of different GnRH analogs and understanding how this compound stimulates the synthesis and release of gonadotropins from pituitary cells. researchgate.net Research using rat pituitary cells has shown that the metabolism of GnRH varies with the estrous cycle, correlating with changes in sex steroid levels. nih.gov

    Assay Systems for this compound and its Analogs

    A variety of assay systems have been developed to quantify this compound and its analogs in biological samples and to assess their biological activity. researchgate.net Early methods relied on bioassays, such as measuring ovulation induction in rats. researchgate.net

    More recently, sophisticated analytical techniques have become prevalent. These include:

    Radioimmunoassays (RIAs): These have been traditionally used for measuring hormone levels, including LH and FSH, in response to this compound stimulation.

    Enzyme-Linked Immunosorbent Assays (ELISAs): These are commonly used for hormone quantification. A recent innovation is the development of a biomimetic ELISA (BELISA) using molecularly imprinted polymers for the specific detection of this compound. nih.gov

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used for the determination of this compound and its synthetic analogs, particularly in doping control analysis. nih.gov

    Radioreceptor Assays: These assays are used to determine the binding affinity of this compound and its analogs to GnRH receptors. nih.gov

    Gene-Based Assays: Newer assay systems measure the intracellular signaling pathways activated by GnRH receptor binding, providing another method to assess the potency of analogs. researchgate.net

    Biodistribution studies using radiolabeled this compound, such as [67Ga]-DTPA-gonadorelin, have also been conducted in animal models to understand the tissue distribution of GnRH receptors. akjournals.com

    Nano-drug Delivery Systems for GnRH Agonists

    The development of nano-drug delivery systems for gonadotropin-releasing hormone (GnRH) agonists like this compound represents a significant methodological innovation in diagnostics and targeted therapy. mdpi.com These systems are engineered to overcome the inherent limitations of peptide drugs, such as their short half-life due to rapid enzymatic degradation. researchgate.net By encapsulating or conjugating GnRH agonists with various nanocarriers, researchers aim to enhance their stability, improve bioavailability, and facilitate targeted delivery to cells and tissues that overexpress GnRH receptors. mdpi.combioscientifica.comresearchgate.net The unique physicochemical properties of nanoparticles, including their small size and large surface-area-to-volume ratio, allow for improved pharmacokinetics and biodistribution. mdpi.commdpi.com This targeted approach is particularly promising for diagnostic applications, where the specific accumulation of imaging agents at a site of interest is crucial. bioscientifica.com

    Methodological advancements have led to the creation of diverse nanocarriers for GnRH agonists, including lipid-based nanoparticles, polymeric nanoparticles, and inorganic nanoparticles. bioscientifica.comjneonatalsurg.com The choice of nanocarrier and the method of its formulation are critical factors that influence the system's stability, loading efficiency, and release characteristics. nih.govmdpi.com

    Research Findings on Nanocarrier Formulations

    The formulation of nanocarriers for GnRH agonists involves various innovative methods designed to optimize their physicochemical properties for specific applications.

    Solid Lipid Nanoparticles (SLNs): SLNs are a promising carrier for hydrophilic peptides like this compound. nih.govmdpi.com A novel solvent diffusion method has been developed where this compound and a lipid matrix like monostearin (B1671896) are dissolved in an organic solvent and then dispersed in an aqueous solution containing a stabilizer such as polyvinyl alcohol (PVA). nih.gov This technique has been shown to achieve high entrapment efficiency. Research demonstrates that this compound-loaded SLNs exhibit a biphasic release pattern, characterized by an initial burst release followed by a prolonged, slow release over several days. nih.gov

    Liposomes: Liposomes have been functionalized with this compound to create targeted delivery systems. researchgate.netdovepress.com In one innovative approach, multifunctional liposomes were developed to co-deliver magnetic iron oxide nanoparticles (MIONs) and a chemotherapeutic agent, with this compound conjugated to the surface as a targeting ligand. dovepress.com This was achieved by transferring a pre-formed this compound-PEG-DSPE conjugate into the liposome (B1194612) structure, demonstrating a simple yet effective method for creating targeted theranostic agents. researchgate.netdovepress.com

    Inorganic Nanoparticles: For diagnostic imaging, GnRH agonists have been conjugated to inorganic nanoparticles, such as ferrosoferric oxide (Fe3O4) and gold nanoparticles. bioscientifica.comnih.gov These conjugates leverage the physical properties of the inorganic core for imaging modalities like Magnetic Resonance Imaging (MRI) while using the GnRH peptide to target GnRH receptor-positive cells. bioscientifica.combioscientifica.com

    The table below summarizes the physicochemical properties of various GnRH agonist-loaded nanoparticles from different research studies.

    Table 1: Physicochemical Properties of this compound/GnRH Agonist-Loaded Nanoparticles

    Nanocarrier Type GnRH Agonist Particle Size (nm) Zeta Potential (mV) Encapsulation/Loading Efficiency (%) Reference(s)
    Solid Lipid Nanoparticles (SLN) This compound 421.7 -21.1 69.4 nih.gov
    Chitosan Nanoparticles (ChNPs) Salmon GnRH analogue (sGnRH-a) 175.63 +10.2 87.75 frontiersin.orgfrontiersin.org
    Chitosan Nanoparticles (ChNPs) This compound 212 +8.0 90 mdpi.com
    Chitosan Nanoparticles (ChNPs) This compound Not Specified Not Specified 91.2 frontiersin.orgmdpi.com
    Chitosan-Dextran Nanoparticles Buserelin (B193263) Not Specified Not Specified Not Specified mdpi.com

    Diagnostic Applications of this compound Nano-drug Delivery Systems

    The ability to target GnRH receptors, which are overexpressed in various cancers, makes GnRH-agonist-conjugated nanoparticles highly suitable for diagnostic imaging. bioscientifica.comnih.gov By linking these targeted nanoparticles to imaging agents, researchers can achieve specific visualization of tumor tissues. bioscientifica.com

    Magnetic Resonance Imaging (MRI): Multifunctional nano-systems have been designed for use as MRI contrast agents. For instance, magnetite nanoparticles (MNPs) and this compound-functionalized liposomes loaded with MIONs have been developed. bioscientifica.comresearchgate.netdovepress.com In vitro studies showed that these nanoparticles can serve as effective T2-based contrast agents. bioscientifica.com When injected, the this compound-targeted nanoparticles lead to significant signal attenuation in the tumor region on T2-weighted images, indicating specific accumulation. bioscientifica.comdovepress.com

    Single-Photon Emission Computed Tomography (SPECT): For nuclear imaging, GnRH analogues have been conjugated with chelating agents like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). bioscientifica.combioscientifica.com This allows for the delivery of radionuclides, such as Indium-111 (111In), to cancer cells. These diagnostic agents have demonstrated rapid accumulation in tumors and specific binding to the GnRH receptor, enabling efficient visualization of cancer tissues via SPECT imaging. bioscientifica.combioscientifica.com

    The following table details specific examples of GnRH-conjugated nanoparticles developed for diagnostic purposes.

    Table 2: Applications of GnRH-Conjugated Nanoparticles in Diagnostics

    Nanoparticle System Imaging/Diagnostic Agent Target Application Key Finding(s) Reference(s)
    This compound-functionalized Liposomes Magnetic Iron Oxide Nanoparticles (MIONs) MRI of Breast Cancer Co-delivery of MIONs for T2-weighted MRI; demonstrated much higher T2 enhancement and targeted uptake in LHRH receptor-overexpressing cells. researchgate.netdovepress.com
    GnRH-conjugated Ferrosoferric Oxide (Fe3O4) Nanoparticles Iron Oxide Imaging of Breast Cancer Targeted nanoparticles delivered significantly more iron particles to cancer cells compared to non-targeted nanoparticles. bioscientifica.combioscientifica.com
    [D-Lys6(Ahx)]GnRH Conjugate Indium-111 (111In) via DOTA chelator SPECT of Breast and Prostate Cancer Rapid accumulation in cancer tissues and specific binding to GnRH receptors, allowing efficient tumor visualization. bioscientifica.combioscientifica.com
    Goserelin-conjugated Gold Nanorods Gold Radiosensitization of Prostate Cancer Potent radiosensitization reported in vitro and in vivo. nih.gov

    Gonadorelin Analogs and Comparative Studies

    Development and Characterization of Gonadorelin (B1671987) Analogs

    The discovery of the native Gonadotropin-Releasing Hormone (GnRH) decapeptide structure in 1971 paved the way for extensive research into synthetic analogs. thesciencepublishers.comtaylorandfrancis.comnih.gov The primary motivation for developing these analogs was to overcome the short half-life of native GnRH, which is rapidly degraded by peptidases. nih.govnih.gov Researchers aimed to create molecules with greater potency, increased resistance to enzymatic degradation, and a longer duration of action by modifying the amino acid sequence. nih.govresearchgate.net

    Initial developmental efforts focused on creating "superagonists" with high affinity for the GnRH receptor and enhanced stability. researchgate.net Key structural modifications were made at specific positions of the decapeptide chain:

    Position 6: The substitution of the original L-glycine with a D-amino acid (such as D-leucine, D-serine, or D-alanine) proved crucial. nih.govmdpi.comoup.com This change protects the molecule from enzymatic cleavage between amino acids 5 and 6, significantly increasing its half-life and potency. nih.govmdpi.com

    Position 10: The replacement of the C-terminal glycinamide (B1583983) with an ethylamide group enhances the binding affinity of the analog to the GnRH receptor. oup.com

    These modifications, sometimes used in combination, resulted in agonists like leuprolide, buserelin (B193263), and deslorelin (B1574756) having potencies 50 to 100 times greater than native GnRH. mdpi.com The development of GnRH antagonists lagged behind agonists, partly due to production costs and initial issues with some compounds inducing histamine (B1213489) release. researchgate.net Third-generation antagonists were later developed with improved water solubility and potent antagonistic activity. mdpi.com The characterization of these analogs often involves evaluating their receptor-binding kinetics, including association and dissociation rates, which can differ significantly even among analogs with similar affinities. nih.gov

    Table 1: Key Modifications in this compound Analog Development

    ModificationPositionRationaleResulting Analogs (Examples)
    D-amino acid substitution6Increases resistance to enzymatic degradation, enhancing half-life and potency. nih.govoup.comLeuprolide, Buserelin, Triptorelin (B344507), Goserelin (B1671991), Deslorelin. wikipedia.org
    Ethylamide substitution10Increases receptor binding affinity. oup.comLeuprolide, Buserelin, Deslorelin. mdpi.com
    Multiple substitutions1, 2, 3, 6, 8, 10Used to develop potent antagonists by altering side chains and improving solubility. mdpi.comCetrorelix, Ganirelix, Degarelix. mdpi.com

    Specific Analogs under Investigation (e.g., 6-D-Ala-Gonadorelin)

    Research into specific this compound analogs focuses on understanding how precise structural changes influence biological activity. Analogs featuring a D-amino acid substitution at position 6 are a major focus of these investigations.

    6-D-Ala-Gonadorelin is a synthetic analog of GnRH characterized by the substitution of glycine (B1666218) at position 6 with D-alanine. ontosight.ai This single modification significantly enhances the peptide's stability against enzymatic degradation compared to native this compound. cymitquimica.com Its mechanism involves binding to LHRH receptors in the pituitary, which stimulates the release of LH and FSH. ontosight.ai Research has explored its potential in contexts requiring the stimulation of gonadotropin release. ontosight.ai

    Another closely studied analog is This compound [6-D-Phe] , where D-phenylalanine replaces glycine at position 6. This modification also stabilizes the molecule, enhances plasma protein binding, and increases its affinity for the GnRH receptor. pferdeheilkunde.de Studies have shown that this analog can self-assemble into nanostructures and fibrils in the presence of zinc ions, a characteristic investigated for potential sustained-release platforms. researchgate.net Research in animal models has demonstrated its efficacy in inducing an LH surge. pferdeheilkunde.deresearchgate.net

    The development of third- and fourth-generation antagonists has also involved detailed investigation of specific structures. Cetrorelix , for example, incorporates unnatural D-amino acid substitutes at multiple positions to achieve high antagonistic activity without the edematogenic effects seen in earlier antagonists. mdpi.com These targeted modifications are essential for creating analogs with specific and improved pharmacological profiles for research and potential therapeutic use.

    Comparative Efficacy and Potency Studies of GnRH Analogs

    Comparative studies are essential for determining the relative efficacy and potency of different GnRH analogs. These investigations often use in vitro assays and in vivo animal models to quantify differences in receptor binding, signal transduction, and physiological responses.

    Potency can vary significantly among analogs. For instance, agonists such as leuprolide and buserelin are reported to be 50–100 times more potent than native GnRH. mdpi.com Deslorelin is also classified as a superagonist, with some studies suggesting its potency is around 100 times that of GnRH. researchgate.net The evaluation of agonist potency can be complex, as results may vary depending on the biological assay system used. researchgate.net

    One key parameter for comparison is the drug-target residence time, which describes how long an analog remains bound to the GnRH receptor. A 2018 study characterized the kinetic binding of 12 different GnRH peptide agonists and found that their residence times were more divergent than their binding affinities. nih.gov As shown in the table below, deslorelin had the longest residence time (125 minutes), while goserelin had one of the shortest (5.6 minutes), highlighting significant kinetic differences between commercially available drugs. nih.gov

    Efficacy is often compared based on specific outcomes, such as ovulation induction in animal models. One study compared buserelin, deslorelin, and fertirelin (B549972) and found they had similar potency in inducing ovulation in rabbits under the study's specific conditions. researchgate.net In fish, comparative studies of commercial analogs like Wova-FH, Ovaprim, and Easy-spawn showed significant differences in ovulation and fertilization rates, which were attributed to variations in the purity, potency, and structural characteristics of the GnRH analogs they contain. frontiersin.org These studies underscore that even minor structural variations between analogs can lead to significant differences in their biological efficacy. frontiersin.org

    Table 3: Comparative Kinetic Binding Parameters of Selected GnRH Agonists

    GnRH AgonistAffinity (pKi)Residence Time (minutes)
    Deslorelin 10.0125
    Triptorelin 10.163
    [His⁵, D-Tyr⁶]GnRH 10.048
    Histrelin 9.943
    Nafarelin 10.038
    Leuprolide 9.831
    Fertirelin 9.613
    Buserelin 9.712
    This compound 8.67.5
    Goserelin 9.75.6
    Data sourced from a 2018 study characterizing the kinetic receptor-binding of GnRH peptide agonists. nih.gov

    Veterinary Research Applications of Gonadorelin

    Reproductive Management in Livestock

    In livestock, particularly cattle, efficient reproductive management is a cornerstone of economic viability. Research has extensively focused on Gonadorelin (B1671987) as a tool to control and improve reproductive outcomes. mdpi.com

    This compound is a critical component of estrous synchronization protocols, which are designed to bring a large group of animals into heat at a predetermined time. nih.gov This allows for fixed-time artificial insemination (FTAI), a practice that offers significant management benefits by eliminating the need for estrus detection. avet.health Research has shown that protocols combining this compound with a prostaglandin, such as Prostaglandin F2α (PGF2α) or its analogue cloprostenol, effectively control both the follicular and luteal phases of the cycle. merck-animal-health-usa.comdrugs.comfrontiersin.orgnih.gov

    Studies have also demonstrated that this compound administration can improve pregnancy rates in repeat-breeder cows—animals that have failed to conceive after multiple inseminations. mdpi.com Its use at the time of insemination or during the post-insemination period is researched for its potential to enhance the function of the corpus luteum. mdpi.comscielo.br By inducing ovulation of a dominant follicle, this compound can lead to the formation of an accessory corpus luteum, which increases circulating progesterone (B1679170) concentrations. scielo.brscielo.br Elevated progesterone is crucial for creating a favorable uterine environment for embryo development and for the maternal recognition of pregnancy. scielo.brscielo.br Research in Bos indicus beef cows using progesterone–estradiol-based TAI protocols found that administering this compound to cows with low or no signs of estrus expression improved pregnancy rates. cambridge.org

    Table 1: Research Findings on this compound's Effect on Bovine Fertility
    Study FocusAnimal ModelKey FindingReference
    Treatment at Embryo TransferBovine RecipientsThis compound treatment at the time of fixed-time embryo transfer (FTET) increased pregnancy per ET at 30 and 60 days and tended to reduce pregnancy loss. scielo.brscielo.br
    Use in Repeat-Breeder CowsDairy CowsAdministration of GnRH at the time of AI has been associated with improved pregnancy rates, potentially by increasing serum progesterone levels starting 6 days post-administration. mdpi.com
    Comparison of GnRH CompoundsBeef CowsIn a 7-day CO-Synch protocol, pregnancy rates did not differ between cows treated with this compound hydrochloride (GH) and those treated with this compound diacetate tetrahydrate (GDT). frontiersin.orgfrontiersin.org
    Postpartum FertilityDairy CowsAdministering this compound in the early postpartum period (first 40 days) may help initiate the resumption of ovarian cyclical activity and reduce postpartum infertility. avet.health
    Effect on Low Estrus ExpressionBos indicus Beef CowsIn a progesterone-estradiol TAI protocol, this compound injection at TAI increased pregnancy rates in cows exhibiting low or no signs of estrus. cambridge.org

    Ovarian follicular cysts are a significant cause of infertility in dairy cattle, characterized by the presence of large, anovulatory follicles that disrupt the normal estrous cycle. avet.healthdrugs.combi-animalhealth.com this compound is a primary therapeutic agent investigated and used for this condition. mdpi.commerck-animal-health-usa.comnih.govnih.gov The therapeutic mechanism relies on this compound's ability to stimulate a surge of LH from the pituitary. avet.healthdrugs.combi-animalhealth.com This LH surge acts on the cystic structure, causing it to luteinize (transform into luteal tissue) and/or ovulate, which resolves the cyst and allows the cow to return to a normal cyclicity. avet.healthdrugs.com Field studies have confirmed the efficacy of this compound as a therapy for cystic ovarian disease, demonstrating a high rate of effectiveness. nih.gov

    Improvement of Fertility and Conception Rates

    Assisted Reproductive Technologies (ART) in Animals

    This compound is integral to many assisted reproductive technologies (ART) in animals, primarily due to its ability to precisely control the timing of ovulation. nih.govveteriankey.com As mentioned, its role in FTAI protocols is a foundational application in modern cattle breeding. veteriankey.com

    Beyond FTAI, research has explored this compound's utility in embryo transfer (ET) programs. mdpi.comscielo.br Studies have shown that administering this compound to recipient animals around the time of embryo transfer can improve pregnancy outcomes. scielo.brscielo.br The induced ovulation of a dominant follicle leads to the formation of an accessory corpus luteum. scielo.br This results in higher circulating levels of progesterone, which is essential for endometrial receptivity, conceptus development, and the maintenance of pregnancy. scielo.brscielo.br Controlling the follicular and luteal phases in recipient animals through hormonal protocols that include this compound helps to reduce variability and create a more favorable uterine environment for the transferred embryo. nih.gov

    Research in Specific Animal Models (e.g., Cows, Rabbits, Rats, Mice)

    Cows: The bovine model is the most extensively researched species for the veterinary applications of this compound. mdpi.com Studies in both dairy and beef cattle have provided a wealth of information on its use for estrous synchronization, treatment of ovarian cysts, and improvement of conception rates. frontiersin.orgnih.govnih.gov Research has compared the efficacy of different forms of this compound, such as this compound hydrochloride versus this compound diacetate tetrahydrate, and against other GnRH analogs like buserelin (B193263) and lecirelin, to optimize reproductive protocols. frontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net

    Rabbits: Rabbits are induced ovulators, meaning ovulation must be triggered by an external stimulus, typically mating. ut.ac.ir For artificial insemination in commercial rabbit production, this stimulus must be provided exogenously. researchgate.net Research has established this compound as an effective hormonal agent to induce ovulation for AI in does. europa.eumdpi.comcabidigitallibrary.org Studies have investigated various administration routes, finding that intravaginal administration of a GnRH analogue delivered with the semen dose can be more effective than intramuscular injections of this compound for improving fertility rates. researchgate.netresearchgate.net

    Rats: The rat model has been instrumental in foundational research on the physiological effects of this compound. europa.eu Parenteral administration of GnRH in rats results in a distinct increase in plasma LH and FSH levels. europa.eu Rat studies have been used to determine effective doses and to understand the metabolism and distribution of the compound. europa.eu Furthermore, rats are used as a model to study the impacts of superovulation protocols on embryonic development, providing insights that can be relevant to other species. researchgate.net

    Mice: Mouse models are crucial for genetic and mechanistic studies of the hypothalamic-pituitary-gonadal (HPG) axis. nih.govfrontiersin.org Research using transgenic mice has helped to identify the regulatory factors and DNA promoter regions involved in the expression of gonadotropin subunits. nih.gov Studies in mice where genes for gonadotropins or their receptors are knocked out have elucidated the specific roles of FSH and LH in folliculogenesis and fertility. nih.gov Mouse models are also used to investigate the reproductive effects of hormone therapies and conditions like Polycystic Ovarian Syndrome (PCOS). nih.gov The high degree of cross-reactivity of this compound among humans, mice, and rats makes these rodent models highly valuable for reproductive research. uscnk.com

    Ethical Considerations and Regulatory Aspects in Gonadorelin Research

    Investigational New Drug (IND) Status and IRB Approval

    In the United States, gonadorelin (B1671987) acetate (B1210297) is currently utilized in research exclusively under an Investigational New Drug (IND) application, a process overseen by the Food and Drug Administration (FDA). umaryland.edu An IND is a request for authorization from the FDA to administer an investigational drug to humans and must be approved before the drug can be shipped across state lines for clinical trials. fda.govnih.gov This status signifies that while this compound was previously available as an FDA-approved product, it was discontinued (B1498344) for reasons other than safety or efficacy. umaryland.edu Consequently, any new research involving this compound for therapeutic use requires the submission of an IND. umaryland.eduwikipedia.org There are different types of INDs, including those initiated by physicians for research, for emergency use, and for treatment purposes for drugs showing promise in clinical testing. fda.gov

    The IND process is a critical early step in drug development, aimed at ensuring that the proposed research does not expose human subjects to unreasonable risks. fda.gov The FDA's review of an IND has two primary objectives: to safeguard the safety and rights of all research participants and to verify that the scientific evaluation of the drug is robust enough to assess its effectiveness and safety in later-stage studies. nih.gov

    Central to the ethical oversight of this compound research is the mandatory approval from an Institutional Review Board (IRB). umaryland.eduwinthrop.edu An IRB is a committee formally designated to review and monitor biomedical research involving human subjects. fda.gov Its primary purpose is to protect the rights and welfare of these participants. cwauthors.com The IRB review process involves a thorough examination of the research protocol, informed consent documents, investigator brochures, and any recruitment materials. winthrop.edufda.gov

    The process for obtaining IRB approval typically involves the following steps:

    Submission of a comprehensive application: This includes detailing the study's goals, procedures, and how subjects will be involved. cwauthors.com

    Informed Consent: A crucial component is the plan for obtaining informed consent, ensuring participants understand the research and its potential risks. cwauthors.com

    Review Type: The IRB determines the level of review required, which can be a full board review, an expedited review for minimal risk studies, or an exempt determination for certain types of research. cwauthors.comumich.edu

    Approval and Continuing Review: IRB approval is typically granted for one year, with the need for annual re-evaluation for multi-year projects. fda.govcwauthors.com Any modifications to the approved study also require IRB review and approval. cwauthors.com

    All procedures in human studies involving this compound must align with the ethical standards of the relevant institutional and national research committees and the principles of the Declaration of Helsinki. nih.govamegroups.org

    Research Ethics in Human and Animal Studies

    Ethical considerations are paramount in both human and animal research involving this compound. These principles are designed to ensure the humane and respectful treatment of all research subjects.

    Human Studies: In human research, the principle of informed consent is fundamental. nih.gov This means that all participants must be fully informed about the nature of the study, its procedures, potential risks and benefits, and their right to withdraw at any time. cwauthors.com For instance, in studies comparing different infertility treatments, such as pulsatile this compound pumps versus cyclical gonadotropin therapy, obtaining informed consent from all participants is a mandatory ethical requirement. nih.gov

    The ethical framework for human research also addresses the challenges of studying certain populations. For example, technical and ethical challenges often prevent direct measurement of GnRH concentrations in humans, leading researchers to use surrogate markers like LH pulse frequency. nih.gov Furthermore, when studying conditions like central precocious puberty, ethical considerations regarding patient consent and the potential side effects of undergoing multiple diagnostic tests must be carefully weighed. mdpi.com

    Animal Studies: Research involving animals is also governed by strict ethical guidelines to ensure their welfare. Studies using animal models, such as rats or cattle, must receive approval from an animal ethics committee. nih.govscielo.brscielo.brredalyc.org These committees ensure that the experimental protocols adhere to established bioethical guidelines. nih.gov

    Key ethical considerations in animal research include:

    Justification of the study: The research should have a clear scientific purpose.

    Minimization of harm: Procedures should be designed to minimize any pain, suffering, or distress to the animals.

    Appropriate animal care: This includes providing suitable housing, nutrition, and veterinary care. nih.gov

    For example, in a study investigating the effects of this compound on spinal cord injury in rats, the experimental protocols were approved by the corresponding animal ethics committees and followed institutional regulations on animal welfare. nih.gov Similarly, research on the use of this compound to improve pregnancy outcomes in cattle must be conducted in accordance with ethical principles in animal experimentation and receive approval from an ethics committee on the use of animals. scielo.brscielo.br There are also growing ethical concerns and consumer interest regarding the use of hormones in animal reproduction, emphasizing the need for sound management practices over indiscriminate hormonal treatments. masujournal.org

    The following table provides an overview of the key ethical and regulatory bodies and documents relevant to this compound research.

    Entity/Document Role in this compound Research Key Responsibilities
    Food and Drug Administration (FDA) Regulates the use of investigational drugs in the U.S.Reviews and authorizes Investigational New Drug (IND) applications. fda.govnih.gov
    Investigational New Drug (IND) Application A formal request to the FDA to conduct clinical trials on a new drug.Required for shipping and administering this compound in research settings. fda.gov
    Institutional Review Board (IRB) An ethics committee that reviews and monitors human subject research.Ensures the protection of the rights and welfare of research participants. fda.govcwauthors.com
    Declaration of Helsinki An international ethical framework for human medical research.Provides guiding principles for physicians and researchers conducting studies on humans. nih.govamegroups.org
    Animal Ethics Committee A committee that oversees the ethical use of animals in research.Reviews and approves research protocols to ensure animal welfare. nih.govscielo.brscielo.br

    Future Directions and Emerging Areas in Gonadorelin Research

    Combination Therapies with Gonadorelin (B1671987)

    The therapeutic potential of this compound is being expanded through its use in combination with other hormonal agents. Research is actively exploring these combination therapies to address a range of conditions, from hormone-sensitive cancers to infertility. swolverine.com The rationale behind this approach is to enhance therapeutic efficacy, overcome resistance, and minimize potential side effects. swolverine.comtandfonline.com

    In the context of assisted reproductive technology, particularly for patients with certain hormonal deficiencies, therapies combining Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) are sometimes necessary when treatments with a prominent FSH component alone are insufficient. umaryland.edu Studies have also explored the use of this compound with human chorionic gonadotropin (hCG) and human menopausal gonadotropin (hMG) in men with congenital hypogonadotropic hypogonadism to induce spermatogenesis. researchgate.net

    Furthermore, research in animal models has shown that combining a GnRH agonist with testosterone (B1683101) can improve lean body mass and strength outcomes. swolverine.com The exploration of these combination strategies holds the promise of broadening the therapeutic applications of this compound. swolverine.com

    Personalized Hormone Medicine and Genomic Testing

    The advent of personalized medicine, driven by advancements in genomic testing and hormone receptor profiling, is poised to revolutionize the clinical application of this compound. swolverine.com This approach aims to tailor hormone therapy to an individual's unique genetic and physiological makeup, potentially leading to more effective treatments with fewer side effects. swolverine.comamericanmedicalwellness.com

    Genomic testing can help identify genetic variations that may influence an individual's response to this compound therapy. By understanding a patient's genetic predispositions, clinicians can potentially customize treatment protocols for hormone replacement and fertility treatments. swolverine.com This personalized approach could minimize the risks of adverse effects and optimize therapeutic outcomes. swolverine.com

    The concept of personalized hormone medicine extends to creating customized treatment programs based on a comprehensive analysis of a patient's blood work and health history. americanmedicalwellness.comfitmdusa.com This allows for the precise regulation of hormone levels using a variety of medications, including this compound, to achieve optimal health. fitmdusa.com For men, this could involve using this compound to assist in the natural production of testosterone, while for women, it could help regulate reproductive health in conjunction with other hormones like estrogen and progesterone (B1679170). fitmdusa.com

    Further Elucidation of Extragonadal and Neuroendocrine Roles

    While this compound's primary role in regulating the reproductive axis is well-established, emerging research is shedding light on its broader functions beyond the gonads. numberanalytics.comnih.gov The presence of GnRH and its receptors has been identified in various non-reproductive tissues, including the ovaries, placenta, endometrium, testes, prostate, and mammary glands, suggesting that it may act in an autocrine or paracrine fashion to regulate processes like steroid production and apoptosis. nih.gov

    Recent studies indicate that receptors for LH and FSH, the hormones stimulated by this compound, are also present in non-reproductive tissues such as the brain, bone, adipose tissue, and even on immune cells like macrophages and T-cells. news.az This widespread distribution suggests that this compound may have unexplored effects on cellular growth, differentiation, and immune modulation in these tissues. news.az

    From a neuroendocrine perspective, this compound, or GnRH, is a key player in the hypothalamic-pituitary-gonadal (HPG) axis, integrating a variety of internal and external signals to control reproduction. numberanalytics.comnih.govfrontiersin.org The pulsatile secretion of GnRH is critical for the proper release of LH and FSH. numberanalytics.com Emerging evidence also points to a potential neuroprotective role for this compound, with some data suggesting it could offer benefits in neurodegenerative conditions by regulating inflammatory responses and neuroendocrine signaling. swolverine.com Studies in mice have shown that GnRH can stimulate the growth of new neurons in the brain, including the hippocampus, an area crucial for learning and memory. singularityhub.com This suggests a potential role for this compound in mitigating cognitive decline associated with aging. singularityhub.com

    Advanced Therapeutic Strategies and Delivery Systems

    Innovations in drug delivery are transforming the administration of this compound, leading to enhanced patient compliance and more precise hormonal control. swolverine.com Advanced delivery systems such as programmable pumps, injection pens, and extended-release formulations are now available, allowing for precise, pulsatile dosing that maximizes therapeutic benefit while minimizing the risk of receptor desensitization. swolverine.com

    Over the last decade, significant progress has been made in developing long-acting formulations of GnRH agonists, with 1-, 3-, 4-, 6-, and even 12-month delivery systems becoming available. nih.gov These sustained-release injections and implantable delivery systems have greatly improved patient convenience and adherence to therapy. swolverine.comnih.gov

    A particularly promising area of research is the development of nano-drug delivery systems for GnRH agonists. mdpi.com Studies in animal models suggest that these nanotechnology-based systems could offer several advantages, including the potential for reduced doses, enhanced bioavailability, and improved fertility outcomes. mdpi.com These advanced therapeutic strategies and delivery systems hold the potential to make this compound therapy easier to administer, more bioavailable, and longer-lasting. swolverine.com

    Long-term Research on Disease Prevention (e.g., Cancer)

    The role of this compound and its analogs in long-term disease prevention, particularly in the context of hormone-sensitive cancers, is an active area of investigation. The rationale stems from the ability of GnRH agonists to suppress the production of hormones like estrogen and testosterone, which can fuel the growth of certain tumors. swolverine.comwittmerrejuvenationclinic.com

    In preclinical studies using animal models of familial adenomatous polyposis, treatment with this compound resulted in a significant decrease in intestinal polyps and colon tumors. aacrjournals.org This anti-tumor effect was associated with a reduction in circulating estrogen levels and modulation of immune cells. aacrjournals.orgnih.govnih.gov These findings suggest a potential chemopreventive role for this compound in colorectal cancer. aacrjournals.org

    Research has also explored the potential of this compound analogs in breast cancer prevention. corepeptides.com Some studies suggest that long-term, continuous exposure to this compound may significantly reduce the risk of developing breast cancer by blocking the effects of estrogen and progesterone on breast cells. corepeptides.com

    However, the long-term effects of GnRH agonist therapy are complex and require further investigation. Some studies have indicated that long-term androgen deprivation therapy (ADT) with GnRH agonists in men with prostate cancer may be associated with an increased risk of developing colorectal cancer and fractures. theoncologypharmacist.comnih.govmedscape.com These findings highlight the need for careful consideration of the risks and benefits of long-term this compound therapy and underscore the importance of ongoing research in this area.

    Table 1: Research Findings on this compound and Cancer Prevention

    Cancer Type Animal Model/Study Population Key Findings Citation
    Colorectal Cancer Female ApcMin/+ mice This compound treatment led to a significant decrease in small intestinal polyps and colon tumors. aacrjournals.org
    Colorectal Cancer Female ApcMin/+ mice This compound inhibited colon tumors by 75% and significantly reduced the multiplicity and size of small intestinal tumors. nih.gov
    Breast Cancer Research Models Sustained exposure to this compound peptide for 10-15 years suggested a potential reduction in breast cancer risk. corepeptides.com

    Studies on this compound's Role in Aging and Reproductive Senescence

    The aging process is accompanied by significant changes in the reproductive system, and research is increasingly focusing on the role of this compound (GnRH) in these age-related declines, known as reproductive senescence. bioscientifica.com The hypothalamus, which produces GnRH, undergoes changes with age that contribute to the loss of reproductive competence. bioscientifica.com

    Studies have shown that in aging females, there are alterations in the biosynthesis, processing, and release of the GnRH decapeptide. bioscientifica.com The responsiveness of the pituitary gland to GnRH also appears to be attenuated with age. researchgate.netnih.gov In postmenopausal women, both the Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) responses to GnRH are diminished with advancing age. researchgate.netnih.gov

    In male mice, research has indicated that the frequency and irregularity of hypothalamic GnRH pulses increase with age, which, in conjunction with high levels of LH, appears to mediate the aging process. nih.gov Interestingly, experiments involving the reprogramming of these GnRH pulses in middle-aged male mice demonstrated that lowering the frequency and stabilizing the pulses could slow down aging, while increasing the frequency accelerated it. nih.gov

    Furthermore, there is evidence suggesting that GnRH may have a broader role in the aging of the entire body. singularityhub.com This highlights the intricate connection between the neuroendocrine system and the aging process, with this compound playing a central role.

    Table 2: Effects of Aging on the this compound (GnRH) System

    Aspect of GnRH System Observed Age-Related Change Species/Population Studied Citation
    GnRH Biosynthesis and Release Changes in biosynthesis, processing, and release of GnRH. Female mammals bioscientifica.com
    Pituitary Responsiveness Attenuated LH and FSH response to GnRH. Postmenopausal women researchgate.netnih.gov
    GnRH Pulse Characteristics Increased frequency and irregularity of GnRH pulses. Male mice nih.gov

    Translational Research from Animal Models to Human Applications

    Translational research, which bridges the gap between basic scientific discoveries in animal models and their application in human medicine, is crucial for advancing the therapeutic use of this compound. Animal models are indispensable for understanding the fundamental mechanisms of this compound's action and for the initial testing of new therapeutic strategies. rxlist.com

    Reproduction studies in mice, rats, and rabbits have been essential for evaluating the safety of this compound, providing initial evidence that it does not cause harm to the fetus. rxlist.comhres.ca However, it is important to recognize that animal reproduction studies are not always predictive of the human response, necessitating well-controlled studies in pregnant women. rxlist.com

    Animal models have also been instrumental in exploring the potential of this compound for various therapeutic applications. For instance, studies in cattle have investigated the use of this compound to improve fertility and manage reproductive disorders. europa.euscielo.br Research in mice has provided insights into the role of this compound in aging and its potential for cancer prevention. aacrjournals.orgnih.gov

    The development of GnRH-based technologies for fertility control, including GnRH agonists, antagonists, and vaccines, has heavily relied on research in various animal species. nih.gov Furthermore, the pharmacokinetics and efficacy of different this compound formulations and delivery systems are often first evaluated in animals before moving to human clinical trials. europa.eu The insights gained from these animal studies provide a critical foundation for the design and implementation of clinical trials in humans, ultimately leading to new and improved applications of this compound in medicine. researchgate.nethres.ca

    Q & A

    Basic Research Methodologies

    Q. What are standard protocols for evaluating Gonadorelin’s efficacy in ovulation induction in animal models?

    • Methodology : Use a single intramuscular injection (e.g., 100 µg) when physiological thresholds are met (e.g., follicle diameter >35 mm in mares). Monitor ovulation via ultrasound at 12-hour intervals post-administration. Compare treatment groups with controls using ANOVA or Wilcoxon’s test for nonparametric data, as validated in equine studies (85% ovulation rate vs. 38% in controls, p<0.05) .
    • Key Variables : Breeding season timing significantly impacts efficacy (75.9% in early season vs. 89.9% in mid/late season) .

    Q. How should researchers design studies to assess this compound’s impact on gonadotropin secretion in pediatric populations?

    • Methodology : Conduct this compound stimulation tests (e.g., 2.5 µg/kg IV) and measure peak LH/FSH levels. Stratify cohorts by metabolic status (e.g., overweight vs. normoweight) to account for confounding factors. Overweight cohorts show reduced LH peaks (8.95 ± 2.85 U/L vs. 11.97 ± 8.42 U/L, p<0.01), necessitating adjusted statistical models (multivariate regression, odds ratio calculations) .

    Q. What regulatory guidelines apply to synthetic peptide drug development, including this compound?

    • Methodology : Follow USP <1503> for quality attributes (e.g., polymer impurity analysis) and FDA ANDA pathways for chemical synthesis. Include comparative studies with reference products to validate safety and efficacy .

    Advanced Research Challenges and Innovations

    Q. How can researchers reconcile contradictory data on this compound’s therapeutic effects across populations (e.g., variable LH responses in pediatric cohorts)?

    • Analysis Framework :

    • Step 1 : Stratify data by covariates (e.g., BMI, age) to identify subgroups with divergent responses .
    • Step 2 : Use sensitivity analyses to assess robustness of findings. For example, overweight girls with idiopathic central precocious puberty (CPP) exhibit 0.89 odds ratio for reduced LH peaks (95% CI: 0.81–0.98) .
    • Step 3 : Validate mechanisms via in vitro models (e.g., hypothalamic-pituitary-gonadal axis cell lines) to isolate metabolic vs. hormonal drivers.

    Q. What adaptive clinical trial designs are suitable for evaluating pulsatile this compound in hypogonadotropic hypogonadism (HH)?

    • Protocol Design :

    • Adaptive Dosing : Use OmniPod pumps for subcutaneous pulsatile delivery (e.g., 5 µg/pulse). Conduct interim analyses after 9–12 patients/arm to adjust dosing or terminate ineffective arms .
    • Interim Analysis : Independent data monitoring committees review blinded results to preserve trial integrity. Pre-specified decision rules (e.g., futility thresholds) guide adaptations .

    Q. How can this compound’s potential in non-reproductive applications (e.g., Alzheimer’s disease, cancer) be mechanistically explored?

    • Preclinical Strategies :

    • Cancer : Investigate estrogen suppression in breast cancer models (this compound reduces ovarian estrogen production, potentially lowering cancer risk ).
    • Neurodegeneration : Assess MS4A6A and APOE expression modulation in Alzheimer’s models via chronic dosing regimens .
      • Dosage Translation : Note that murine subcutaneous bioavailability does not scale linearly to humans; use allometric scaling with safety margins .

    Data Analysis and Validation

    Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?

    • Approach :

    • For parametric Dose-response curves with ANOVA and post-hoc Tukey tests.
    • For nonparametric Kruskal-Wallis tests with Dunn’s correction.
    • Example: In equine studies, inter-group differences in ovulation intervals (41 ± 10.17 hrs vs. 57 ± 15.15 hrs, p<0.05) were validated via one-way ANOVA .

    Q. How should researchers address variability in gonadotropin assay results across laboratories?

    • Standardization :

    • Use WHO-referenced LH/FSH assays.
    • Include internal controls (e.g., pooled serum samples) in each batch.
    • Report coefficients of variation (CV) for inter- and intra-assay precision (<10% CV recommended) .

    Tables for Key Findings

    Study Focus Key Result Reference
    Ovulation induction in mares85% ovulation rate within 48 hrs (vs. 38% controls)
    LH suppression in overweight CPPPeak LH: 8.95 ± 2.85 U/L (overweight) vs. 11.97 ± 8.42 U/L (normoweight)
    Adaptive trial designInterim analyses at 9–12 patients/arm for dose adaptation

    Ethical and Regulatory Considerations

    • Pediatric Research : Limit this compound use to subjects ≥12 years due to unestablished safety in younger populations .
    • Breastfeeding : Exclude lactating participants unless benefits outweigh risks (no human safety data available) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.